molecular formula C16H19NO3S B12572664 N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide CAS No. 187831-15-8

N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide

Katalognummer: B12572664
CAS-Nummer: 187831-15-8
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: VHEUQBDCCUDSMY-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This particular compound features a benzyl group, a hydroxyethyl group, and a methanesulfonamide group, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid (HCl) generated .

Industrial Production Methods

Industrial production methods for sulfonamides, including this compound, often involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which target bacterial enzymes involved in folic acid synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A widely used antibiotic.

    Ampiroxicam: An anti-inflammatory drug featuring a sulfonamide group.

Uniqueness

N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide is unique due to its specific structural features, such as the benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

187831-15-8

Molekularformel

C16H19NO3S

Molekulargewicht

305.4 g/mol

IUPAC-Name

N-benzyl-N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11,13,18H,12H2,1-2H3/t13-/m1/s1

InChI-Schlüssel

VHEUQBDCCUDSMY-CYBMUJFWSA-N

Isomerische SMILES

C[C@H](C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)O

Kanonische SMILES

CC(C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.